

# H-9 Dihydrochloride: A Comparative Guide to its Kinase Inhibitor Specificity

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## Compound of Interest

Compound Name: *H-9 dihydrochloride*

Cat. No.: *B2765343*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **H-9 dihydrochloride**'s kinase inhibitor specificity with other well-characterized kinase inhibitors. The information presented is intended to assist researchers in selecting the most appropriate tools for their studies in signal transduction and drug discovery.

## Introduction to H-9 Dihydrochloride

**H-9 dihydrochloride** is a member of the isoquinolinesulfonamide class of protein kinase inhibitors. It functions as an ATP-competitive inhibitor and has been widely used in cellular regulation and signal transduction research. H-9 is known to primarily target cyclic nucleotide-dependent protein kinases, such as Protein Kinase A (PKA) and Protein Kinase G (PKG), as well as Protein Kinase C (PKC). Understanding its specificity is crucial for the accurate interpretation of experimental results.

## Comparative Kinase Inhibition Profile

The following table summarizes the inhibitory activity of **H-9 dihydrochloride** against a panel of protein kinases, alongside data for other commonly used kinase inhibitors: Staurosporine, a broad-spectrum inhibitor; Dasatinib, a multi-targeted tyrosine kinase inhibitor; and Gefitinib, a selective EGFR tyrosine kinase inhibitor. The data is presented as  $K_i$  (inhibition constant) or  $IC_{50}$  (half-maximal inhibitory concentration) values. It is important to note that direct

comparison of absolute values between different studies can be challenging due to variations in experimental conditions.

Kinase	H-9 Dihydrochloride (K <sub>i</sub> , μM)	Staurosporine (IC <sub>50</sub> , nM)	Dasatinib (IC <sub>50</sub> , nM)	Gefitinib (IC <sub>50</sub> , nM)
Serine/Threonine Kinases				
PKA	1.9	8[1]	-	-
PKG	0.9	-	-	-
PKCα	18	3[1]	-	-
CaMK II	60	-	-	-
Casein Kinase I	110	-	-	-
Casein Kinase II	>300	-	-	-
Tyrosine Kinases				
ABL	-	-	<0.45[2]	-
SRC	-	6[1]	<0.25[2]	-
EGFR	-	-	-	0.41[3]

Data for Staurosporine, Dasatinib, and Gefitinib are compiled from various sources and may have been determined under different assay conditions.

## Analysis of Specificity

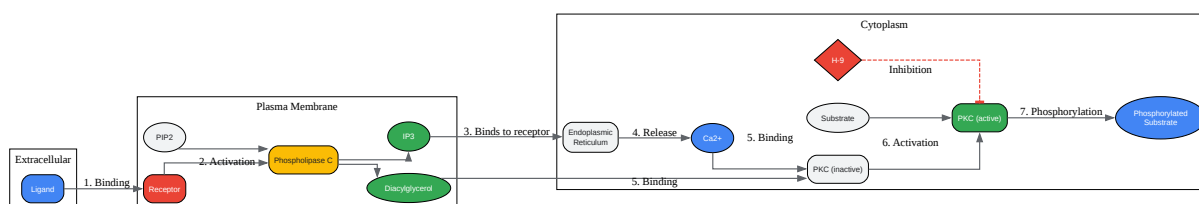
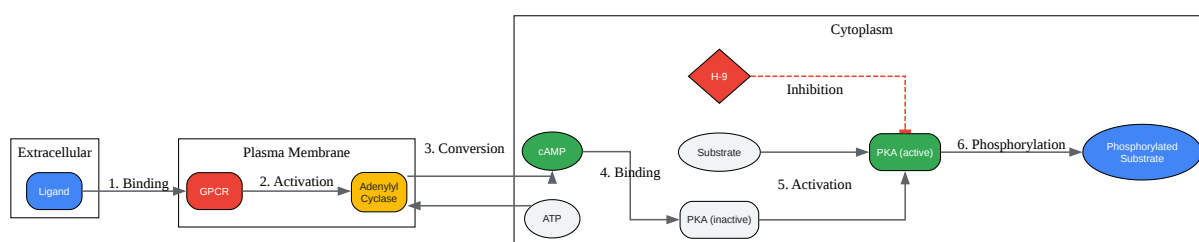
As the data indicates, **H-9 dihydrochloride** exhibits preferential inhibition of cyclic nucleotide-dependent kinases, particularly PKG and PKA, with K<sub>i</sub> values in the low micromolar range. Its potency against PKC is significantly lower, and it shows weak to negligible activity against the other kinases listed.

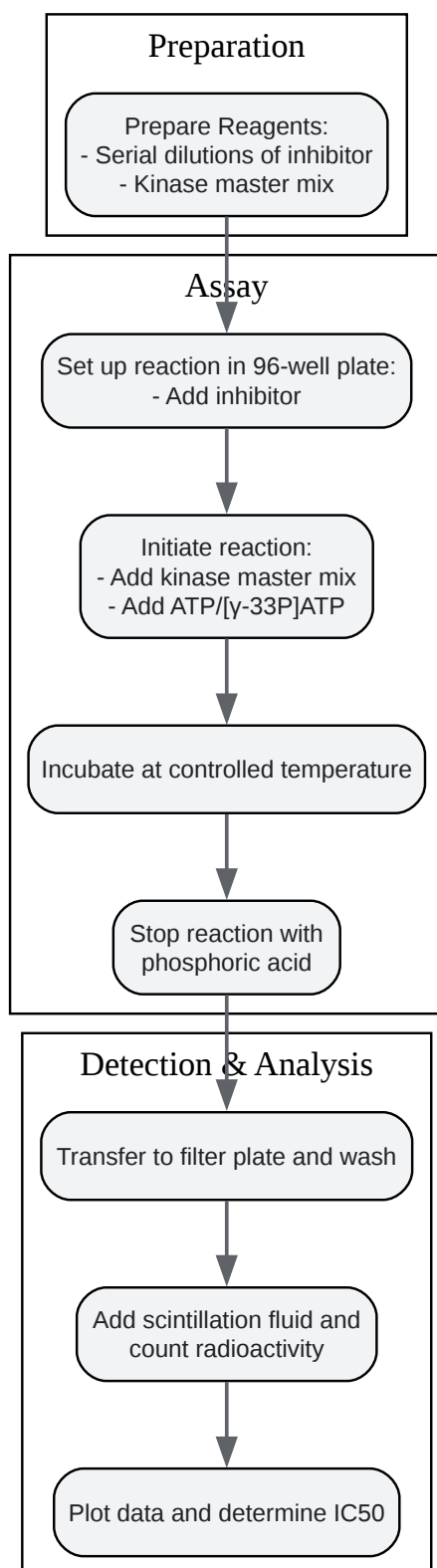
In contrast, Staurosporine is a potent, broad-spectrum inhibitor, affecting a wide range of kinases with high affinity.[1][4] Dasatinib is a multi-targeted inhibitor with high potency against

Abl and Src family tyrosine kinases.[2][5] Gefitinib demonstrates high selectivity for the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3]

## Signaling Pathways

The following diagrams illustrate the signaling pathways primarily affected by **H-9 dihydrochloride**.





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